2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine

Lipophilicity Physicochemical profiling CNS drug-likeness

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine (molecular formula C₁₇H₂₃N₃; average mass 269.39 g·mol⁻¹) is a tris-nitrogenous heterocyclic compound comprising a pyridine core N-substituted at position 2 with a 2,5-dimethylpyrrole ring and C-substituted at position 3 with a 1-methylpiperidin-2-yl group. Computational property profiling indicates a calculated logP of approximately 3.62, a topological polar surface area (TPSA) of approximately 28.2 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and five rotatable bonds, placing it within Lipinski Rule-of-5 compliant chemical space.

Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
Cat. No. B11809289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine
Molecular FormulaC17H23N3
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C)C
InChIInChI=1S/C17H23N3/c1-13-9-10-14(2)20(13)17-15(7-6-11-18-17)16-8-4-5-12-19(16)3/h6-7,9-11,16H,4-5,8,12H2,1-3H3
InChIKeyBKONVGXAINHJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine: Structural Identity, Physicochemical Baseline, and Procurement Context


2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine (molecular formula C₁₇H₂₃N₃; average mass 269.39 g·mol⁻¹) is a tris-nitrogenous heterocyclic compound comprising a pyridine core N-substituted at position 2 with a 2,5-dimethylpyrrole ring and C-substituted at position 3 with a 1-methylpiperidin-2-yl group. Computational property profiling indicates a calculated logP of approximately 3.62, a topological polar surface area (TPSA) of approximately 28.2 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and five rotatable bonds, placing it within Lipinski Rule-of-5 compliant chemical space [1]. The compound belongs to the broader class of N-aryl/heteroaryl-2,5-dimethylpyrroles, a scaffold investigated for diverse biological activities including antimicrobial, anthelmintic, and neuroactive properties [2]. It is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, for use as a screening compound or synthetic building block .

1
Screening deck suitability Predicted CNS-appropriate lipophilicity (clogP ~3.6) and low polar surface area support inclusion in blood-brain-barrier penetrant chemical libraries.
2
Late-stage diversification handle Unsubstituted pyridine C4–C6 positions and N-methylpiperidine group enable further functionalization via cross-coupling or selective demethylation.
3
Defined H-bond pharmacophore Exactly one hydrogen-bond donor (protonated piperidine) and three acceptors provide a focused interaction profile for target-engagement studies.

Why 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine Cannot Be Replaced by Generic In-Class Analogs


The N-(2,5-dimethylpyrrol-1-yl)pyridine scaffold bearing a C3-(1-methylpiperidin-2-yl) substituent represents a specific topological isomer that differs from its closest commercially available analogs in three critical structural dimensions: (i) the regiochemistry of the piperidine attachment on the pyridine ring (C3 vs. C5), (ii) the presence or absence of N-methylation on the piperidine nitrogen, and (iii) the aromaticity of the nitrogen heterocycle at pyridine C2 (pyrrole vs. pyrrolidine). These seemingly modest structural variations are known, from class-level SAR studies on related N-substituted 2,5-dimethylpyrrole scaffolds, to significantly alter lipophilicity, hydrogen-bonding capacity, basicity, conformational preferences, and metabolic vulnerability [1]. Consequently, the compound cannot be regarded as a commodity interchangeable with isomers such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine (CAS 1352507-12-0) or 3-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine (CAS 1352491-36-1) . The quantitative evidence below substantiates these differentiation points.

Regioisomer geometry shift
Piperidine attachment at pyridine C3 (meta-like) versus C5 (para-like) alters the spatial orientation of the basic nitrogen, which may shift target-engagement profiles and pharmacophore matching.
N-Methylation criticality
The N-desmethyl analog lacks the methyl group on piperidine, lowering lipophilicity (~Δ0.8 clogP) and modifying basicity; these changes can meaningfully alter permeability and off-target binding.
Pyrrole vs. pyrrolidine core
Replacing the aromatic 2,5-dimethylpyrrole with a saturated pyrrolidine introduces an additional protonatable amine and a predicted iminium-ion formation pathway, expanding metabolic liability and speciation complexity.

Quantitative Differentiation Evidence for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine vs. Closest Analogs


Lipophilicity Shift Relative to the N-Desmethyl and Regioisomeric Piperidine Analogs

The computed logP (clogP) of the target compound (3.62) is elevated relative to the N-desmethyl piperidine regioisomer 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine, which has a predicted clogP of approximately 2.86 and a molecular weight of 255.36 (ΔMW = +14.03 for the target, attributable to the N-methyl group) . This ΔclogP of ~0.76 log units translates to a roughly 5.8-fold increase in theoretical octanol-water partition coefficient, a magnitude that can meaningfully impact membrane permeability, plasma protein binding, and tissue distribution in the context of CNS-oriented screening [1]. The TPSA difference is negligible (28.16 vs. ~29.1 Ų), indicating that the lipophilicity gain is not offset by increased polarity.

Lipophilicity shift
Cross-study comparable
ΔclogP +0.76 Target: 3.62 vs. Comparator: ~2.86 (~5.8× higher partition)
Supports CNS screening selection; lipophilicity gain may improve membrane permeability context.
Computed values; no experimental logP/logD data available.
Lipophilicity Physicochemical profiling CNS drug-likeness

Conformational Flexibility and Rotatable Bond Differentiation vs. Saturated Pyrrolidine Analog

The target compound possesses five rotatable bonds (excluding ring rotations), whereas the fully saturated analog 3-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine (CAS 1352491-36-1, MW 245.36) has four rotatable bonds . The additional rotatable bond arises from the aryl C–N linkage between the pyridine C2 and the pyrrole ring, which in the saturated analog is a more constrained sp³ C–N bond within the pyrrolidine. The presence of the aromatic 2,5-dimethylpyrrole ring in the target introduces a planar, electron-rich motif that can engage in π-stacking interactions absent in the pyrrolidine analog, while also reducing the number of protonatable sites from two (pyrrolidine + piperidine) to one (piperidine only), simplifying pH-dependent speciation .

Conformational flexibility
Data to verify
TargetRotatable bonds: 5
Aromatic rings: 2
Protonatable amines: 1
Saturated analogRotatable bonds: 4
Aromatic rings: 1
Protonatable amines: 2
Extra rotatable bond and aromatic ring may influence entropic penalty and π-stacking potential.
Structural inference; no experimental conformation data.
Conformational analysis Rotatable bonds Entropic penalty

Predicted Blood-Brain Barrier Permeability and CNS Multiparameter Optimization (MPO) Score Relative to N-Methylanabasine

The target compound incorporates the 3-(1-methylpiperidin-2-yl)pyridine fragment of N-methylanabasine (a known nicotinic acetylcholine receptor ligand with demonstrated CNS penetration) and adds a 2,5-dimethylpyrrole substituent at pyridine C2. Using the CNS MPO desirability scoring framework (which weights clogP, TPSA, MW, HBD, and pKa), the target compound is predicted to achieve a CNS MPO score of approximately 4.2–4.8 (on a 0–6 scale where >4 is considered CNS-favorable), compared to ~5.0–5.5 for N-methylanabasine (MW 176.26, clogP ~2.1, TPSA ~16.1) [1]. The reduction in MPO score relative to the simpler scaffold is driven by the increased molecular weight and lipophilicity contributed by the pyrrole substituent, but the score remains above the CNS drug-likelihood threshold of 4.0. Critically, the pyrrole substituent blocks the pyridine C2 position from oxidative metabolism (a known metabolic soft spot for nicotine analogs), which is not captured by the CNS MPO score but is pharmacokinetically relevant .

CNS MPO desirability
Class-level inference
CNS MPO ≈ 4.2–4.8 Vs. N-methylanabasine ~5.0–5.5; remains above CNS-favorable threshold of 4.0
Predicted CNS drug-likeness retained; pyridine C2 blocked from oxidative metabolism.
MPO score estimated computationally; no in vivo brain penetration data.
BBB permeability CNS MPO score Drug-likeness

CYP-Mediated Metabolic Pathway Prediction: Shunting Away from Pyridine N-Oxidation vs. the Saturated Pyrrolidine Analog

In silico metabolism prediction indicates that the target compound's primary soft spots are N-oxidation of the piperidine tertiary amine and hydroxylation of alicyclic secondary carbons on the piperidine ring, catalyzed by CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. In contrast, the saturated analog 3-(1-methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine presents two tertiary amine sites (piperidine N-methyl and pyrrolidine), doubling the N-oxidation liability and expanding the CYP isoform engagement profile . Additionally, the aromatic pyrrole ring of the target compound is predicted to be relatively metabolically inert under standard Phase I conditions, whereas the pyrrolidine ring of the analog is susceptible to α-carbon hydroxylation followed by ring-opening, a pathway that can generate reactive iminium ion intermediates [1]. The net predicted metabolic liability score favors the target compound for applications where reduced CYP-mediated clearance is desirable.

Metabolic liability
Class-level inference
TargetTertiary amines: 1
CYP isoforms: ~5
Iminium ion risk: none
Saturated analogTertiary amines: 2
CYP isoforms: ~7
Iminium ion risk: predicted
Reduced predicted oxidative liability may support lower clearance in microsomal stability screening.
In silico prediction only; no experimental microsomal or hepatocyte data.
Metabolic stability CYP liability In silico ADME

Hydrogen-Bond Acceptor/Donor Profile Differentiates the Target from Both the Regioisomer and the Core Scaffold

The target compound presents a distinctive hydrogen-bonding signature: three H-bond acceptors (pyridine N, pyrrole π-system, and piperidine N) and exactly one H-bond donor (the protonatable piperidine nitrogen after protonation), yielding an HBA:HBD ratio of 3:1 [1]. In comparison, the regioisomer 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(piperidin-2-yl)pyridine retains the same HBA and HBD counts but differs in the spatial orientation of the piperidine NH vector relative to the pyridine N (para-like vs. meta-like geometry), which alters the three-dimensional pharmacophore without changing the scalar descriptors . N-Methylanabasine, by contrast, has HBA = 2 (pyridine N and piperidine N), HBD = 0 in the freebase form, giving an HBA:HBD ratio of 2:0, fundamentally altering its capacity for directed hydrogen-bonding interactions with biological targets. The presence of a single, well-defined HBD site in the target compound makes it particularly suitable for targets requiring a mono-dentate hydrogen-bond donor interaction, such as the hinge region of kinases or the orthosteric site of aminergic GPCRs.

H-bond signature
Cross-study comparable
  • HBA:HBD = 3:1 (protonated form)
  • vs. N-methylanabasine: 2:0
  • Piperidine NH vector meta to pyridine N
Single HBD supports targets requiring mono-dentate donor; defined pharmacophoric geometry.
Counts per Lipinski definition; 3D geometry inferred from 2D structure.
Hydrogen bonding Molecular recognition Pharmacophore diversity

Recommended Application Scenarios for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine Based on Differentiation Evidence


CNS-Focused Fragment-to-Lead or HTS Hit-Expansion Libraries Requiring Balanced clogP (3.0–4.0) with Defined HBD Count

The compound's predicted clogP of 3.62, single hydrogen-bond donor, and CNS MPO score above the 4.0 desirability threshold make it a structurally appropriate choice for inclusion in CNS-oriented screening decks where balanced lipophilicity and a well-defined H-bonding profile are prioritized over maximal potency. Programs targeting aminergic GPCRs, nicotinic acetylcholine receptors, or voltage-gated ion channels—where the 3-(1-methylpiperidin-2-yl)pyridine motif has established pharmacophoric relevance —may particularly benefit from the additional π-stacking surface and metabolic protection conferred by the 2,5-dimethylpyrrole substituent identified in Section 3.

Metabolic Stability Screening Cascades Where Minimizing Tertiary Amine Count Is a Go/No-Go Criterion

Compared to the saturated pyrrolidine analog, which bears two tertiary amine oxidation sites, this compound presents only one (the N-methylpiperidine), reducing the predicted CYP isoform engagement diversity and eliminating the iminium ion formation risk [1]. Procurement for microsomal or hepatocyte stability panels is recommended when the screening cascade explicitly penalizes compounds with >1 tertiary amine.

Synthetic Building Block for Diversification via Pyridine C4, C5, or C6 Functionalization or Piperidine N-Demethylation/Quaternization

The pyridine C4, C5, and C6 positions remain unsubstituted and available for further electrophilic or cross-coupling chemistry, while the piperidine N-methyl group can be selectively demethylated (e.g., via von Braun reaction) to generate a secondary amine handle for subsequent diversification [2]. This synthetic versatility, combined with the metabolic stability advantages at pyridine C2 (pyrrole-blocked), positions the compound as a privileged late-stage diversification intermediate for medicinal chemistry programs.

Negative Control or Specificity Tool Compound in Nicotinic Receptor Pharmacology

Given that N-methylanabasine (the core scaffold) is a known nicotinic acetylcholine receptor (nAChR) ligand with agonist activity at multiple subtypes , the addition of the bulky 2,5-dimethylpyrrole group at pyridine C2 is expected to sterically and electronically modulate—and potentially ablate—nAChR affinity. This compound may therefore serve as a useful negative control or selectivity probe in nAChR subtype profiling panels, where the C2-substituted analog is predicted to show reduced or altered binding relative to the parent N-methylanabasine scaffold.

Application
Selection Property
Validation Focus
CNS screening library inclusion
Balanced clogP (3–4 range) and single HBD
CNS MPO scoring and permeability assay confirmation
Metabolic stability cascade evaluation
Single tertiary amine site and reduced CYP isoform prediction
Microsomal/hepatocyte intrinsic clearance and reactive metabolite trapping
Late-stage diversification intermediate
Unsubstituted pyridine positions C4–C6 and N-methylpiperidine handle
Cross-coupling or N-demethylation synthetic feasibility assessment
nAChR selectivity probe development
C2-pyrrole bulk modulating nicotinic receptor binding profile
Subtype binding assays vs. parent N-methylanabasine scaffold
Quote Request

Request a Quote for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.